[1] Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-blind, placebo-controlled trial - PubMed ()
Recent research suggests Ifenprodil may have anti-tumor properties. A study published in Clinical Pharmacology: Advances and Applications found that Ifenprodil significantly reduced tumor size in a mouse model of pancreatic cancer [2]. This promising finding has led to calls for further investigation into Ifenprodil's potential as a cancer treatment.
Algernon Pharmaceuticals Launches Pancreatic Cancer Clinical Research Program with Ifenprodil | BioSpace ()
Ifenprodil is a cerebral vasodilator that primarily acts as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting receptors containing the GluN1 and GluN2B subunits. It is chemically classified as a substituted phenethylamine and β-hydroxyamphetamine derivative, with the molecular formula C21H27NO2 and a molar mass of approximately 325.452 g/mol . The compound is marketed under various brand names, including Cerocral, Dilvax, and Vadilex .
Ifenprodil functions by binding at the inter-subunit interface of the GluN1 and GluN2B subunits of the N-methyl-D-aspartate receptor, acting as a non-competitive antagonist . Its mechanism involves an increase in proton inhibition of these receptors, which contributes to its unique pharmacological profile. The binding site for ifenprodil is believed to reside within the R1/R2 domain of the NR1 subunit .
Ifenprodil exhibits several biological activities:
The synthesis of ifenprodil involves several steps that typically include:
Recent studies have also explored stereoisomers of ifenprodil, focusing on their absolute configuration and biological activity .
Ifenprodil has been investigated for various applications:
Ifenprodil interacts with multiple receptor systems beyond NMDA receptors:
Ifenprodil shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Class | Key Mechanism | Unique Features |
---|---|---|---|
Traxoprodil | NMDA receptor antagonist | Selective for GluN2B subunit | Used primarily in research settings |
Memantine | NMDA receptor antagonist | Non-competitive antagonist | Approved for Alzheimer's disease |
Ketamine | NMDA receptor antagonist | Non-selective NMDA antagonist | Rapid antidepressant effects |
Dextromethorphan | NMDA receptor antagonist | Antitussive agent with NMDA antagonism | Primarily used as a cough suppressant |
Ifenprodil's selectivity for the GluN2B subunit distinguishes it from other NMDA antagonists, making it particularly useful in research and potential therapeutic applications targeting specific neurological pathways .
Ifenprodil exhibits a comprehensive nomenclatural framework that reflects its complex molecular architecture and stereochemical characteristics. The compound is officially designated by the Chemical Abstracts Service Registry Number 23210-56-2 [1] [2], establishing its unique chemical identity within the global chemical literature database.
The International Union of Pure and Applied Chemistry systematic name for ifenprodil is 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol [3] [2]. This nomenclature precisely describes the molecular connectivity, beginning with the phenolic aromatic ring substituted at the para-position with a complex propyl chain. The propyl substituent contains a hydroxyl group at the 1-position and a piperidine ring system at the 2-position, with the piperidine further substituted with a benzyl group at the 4-position.
Alternative Chemical Abstracts Service systematic nomenclature includes several equivalent designations that reflect different naming conventions [2]. The compound may be systematically named as 1-Piperidineethanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, emphasizing the piperidine ring as the parent structure with ethanol substitution. Additionally, the designation α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidineethanol provides an alternative systematic approach that prioritizes the alpha and beta substitution pattern of the ethanol moiety.
The simplified molecular input line entry system representation is CC(C(O)C1=CC=C(O)C=C1)N2CCC(CC3=CC=CC=C3)CC2 [2], providing a linear notation that encodes the complete molecular structure including connectivity and stereochemical information. The International Chemical Identifier provides a standardized representation: InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 [2], with the corresponding International Chemical Identifier Key UYNVMODNBIQBMV-UHFFFAOYSA-N [2].
Ifenprodil possesses the molecular formula C21H27NO2 with a molecular weight of 325.45 g/mol [1] [2]. The compound exhibits a melting point of 114°C [2], indicating its solid-state stability under standard conditions. The molecular architecture encompasses three distinct structural domains: a para-hydroxyphenyl aromatic ring, a central propyl chain containing two chiral centers, and a 4-benzylpiperidine heterocyclic moiety.
The stereochemical complexity of ifenprodil arises from the presence of two defined stereocenters [4] [5], resulting in four possible stereoisomeric configurations. The compound exists as a racemic mixture with mixed stereochemistry [4] [5], although individual stereoisomers can be separated and characterized independently. The two chiral centers are located at the 1-position (bearing the hydroxyl group) and 2-position (bearing the methyl group) of the propyl chain connecting the phenolic and piperidine moieties.
The four stereoisomeric forms of ifenprodil are designated as (1R,2R), (1R,2S), (1S,2R), and (1S,2S) configurations [6] [7]. These stereoisomers exhibit distinct biological activities, with the (1R,2R)-ifenprodil demonstrating the highest affinity toward GluN2B-containing N-methyl-D-aspartate receptors with a Ki value of 5.8 nM [6] [7]. The relative configurations can be classified as threo for the (1R,2R) and (1S,2S) isomers, and erythro for the (1R,2S) and (1S,2R) isomers [6] [7].
The absolute configuration of ifenprodil stereoisomers has been definitively established through X-ray crystal structure analysis. Specifically, the crystal structures of (1R,2S)-ifenprodil and (1S,2S)-ifenprodil have been determined, providing unambiguous stereochemical assignments [6] [7]. The stereochemical relationships significantly influence the pharmacological properties, with the (1R)-configuration being crucial for elevated inhibitory activity against N-methyl-D-aspartate receptors [6] [7].
The spectroscopic characterization of ifenprodil encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Ultraviolet-visible spectroscopy reveals a characteristic absorption maximum at λmax = 224 nm when measured in ethanol solvent [8], attributed to the conjugated aromatic system present in both the phenolic and benzyl substituents.
Infrared spectroscopic analysis demonstrates characteristic vibrational frequencies that confirm the presence of key functional groups within the ifenprodil structure [9] [10] [11]. The phenolic hydroxyl groups exhibit a broad absorption band in the region 3200-3600 cm⁻¹ [10] [11], consistent with hydrogen-bonded hydroxyl stretching vibrations. Aromatic carbon-hydrogen stretching vibrations appear in the characteristic region 3000-3100 cm⁻¹ [10] [11], distinguishing aromatic from aliphatic carbon-hydrogen bonds. The aromatic carbon-carbon stretching vibrations are observed in the 1500-1600 cm⁻¹ region [10] [11], with typically two prominent bands appearing around 1500 cm⁻¹ and 1600 cm⁻¹. Additional phenolic hydroxyl bending vibrations occur in the 1200-1300 cm⁻¹ region [10] [11].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of hydrogen and carbon atoms within the ifenprodil structure. Proton nuclear magnetic resonance spectroscopy reveals aromatic protons in the characteristic chemical shift range δ 6.5-8.0 ppm [12] [13], consistent with the presence of both para-disubstituted phenol and monosubstituted benzene rings. The aromatic protons exhibit complex coupling patterns due to the substitution patterns on both aromatic rings. Carbon-13 nuclear magnetic resonance spectroscopy shows aromatic carbon signals in the typical range δ 125-150 ppm [14] [15], with the phenolic carbon appearing downfield due to the electron-withdrawing effect of the oxygen atom.
Mass spectrometric analysis of ifenprodil yields a molecular ion peak at m/z 325 [M+H]⁺ [1], corresponding to the protonated molecular ion under positive electrospray ionization conditions. The compound exhibits characteristic fragmentation patterns involving the loss of benzyl fragments, which represents a common fragmentation pathway for compounds containing 4-benzylpiperidine moieties [16] [17]. The fragmentation pattern typically involves cleavage adjacent to the nitrogen atom, resulting in the loss of the benzyl substituent and formation of characteristic fragment ions that can be used for structural confirmation and identification purposes.
The crystallographic characterization of ifenprodil has been accomplished through X-ray diffraction studies of the compound in complex with its biological target, the N-methyl-D-aspartate receptor amino terminal domains. The crystal structure is deposited in the Protein Data Bank with the identification code 5EWJ [18], representing the crystal structure of amino terminal domains of the N-methyl-D-aspartate receptor subunit GluN1 and GluN2B in complex with ifenprodil.
The crystallographic analysis reveals that ifenprodil crystallizes in the monoclinic space group C2 [18], with unit cell parameters of a = 268.46 Å, b = 60.1 Å, c = 145.0 Å, and unit cell angles of α = 90°, β = 116.22°, γ = 90° [18]. The crystal structure was determined at a resolution of 2.77 Å [18], with refinement statistics including an R-factor of 0.188 and R-free of 0.238 [18], indicating excellent structural quality and reliability.
The conformational analysis reveals that ifenprodil binds at the GluN1/GluN2B heterodimer interface [18] [19], where it functions as an allosteric negative modulator. The binding site is located at the amino terminal domain interface, where ifenprodil is completely buried within the protein-protein interface with a buried surface area of 1,191 Ų per subunit [19]. The binding mode demonstrates that ifenprodil acts through an allosteric mechanism rather than competitive inhibition, binding at a site distinct from the glutamate and glycine binding sites [19] [20].
The crystal structure analysis indicates that the GluN1 and GluN2B amino terminal domains form heterodimers with ifenprodil stabilizing this dimeric assembly [19]. In the crystal structure, ifenprodil is positioned such that it has no sufficient space for entering or exiting the binding site, implying that conformational changes in the receptor are required for ligand binding and release [19]. The heterodimer interface is characterized by contributions from both GluN1 R1-GluN2B R1 and GluN1 R1-GluN2B R2 interfaces, contributing 62% and 38% respectively to the total interface [19].
The conformational studies demonstrate that ifenprodil binding induces specific structural arrangements that are crucial for its pharmacological activity. The (1R,2R)-ifenprodil stereoisomer, which exhibits the highest biological activity, adopts an optimal conformation within the binding site that maximizes favorable interactions with both GluN1 and GluN2B subunits [6] [7]. The conformational preferences derived from crystallographic analysis provide insights into the structure-activity relationships and guide the development of improved N-methyl-D-aspartate receptor antagonists with enhanced selectivity and potency.
Irritant